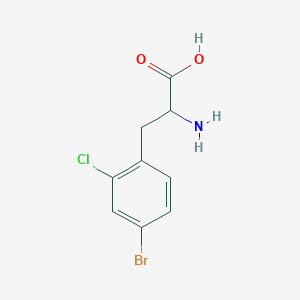

4-Bromo-2-chloro-DL-phenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(4-bromo-2-chlorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXICTVGEEAEXIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Stereochemical Control for 4 Bromo 2 Chloro Dl Phenylalanine

Regioselective and Diastereoselective Synthesis of 4-Bromo-2-chloro-DL-phenylalanine

The synthesis of the racemic form of 4-bromo-2-chloro-DL-phenylalanine requires precise control over the placement of the bromine and chlorine atoms on the aromatic ring. The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the substituents present on the ring. A common strategy involves the construction of the amino acid side chain onto a pre-functionalized aromatic core.

A plausible synthetic pathway begins with a commercially available precursor like 4-bromo-2-chlorotoluene (B1273142). This starting material ensures the correct 1,2,4-substitution pattern of the halogen atoms. The methyl group can then be functionalized to introduce the alanine (B10760859) side chain. For instance, radical bromination of 4-bromo-2-chlorotoluene using N-bromosuccinimide (NBS) under photochemical or radical initiation conditions yields 4-bromo-2-chlorobenzyl bromide.

This benzyl (B1604629) bromide is a key intermediate that can be used in classic amino acid syntheses. In the Erlenmeyer-Plöchl synthesis , the benzyl bromide can be used to alkylate a glycine (B1666218) equivalent. Alternatively, it can be converted to 4-bromo-2-chlorobenzaldehyde, which can then undergo a Strecker synthesis . The Strecker method involves treating the aldehyde with ammonia (B1221849) and cyanide to form an α-aminonitrile, followed by hydrolysis to yield the racemic amino acid, 4-bromo-2-chloro-DL-phenylalanine.

Diastereoselective approaches, which are critical when creating molecules with multiple chiral centers, can be employed for synthesizing specific stereoisomers. nih.gov However, for a compound with a single stereocenter like 4-bromo-2-chloro-phenylalanine, the primary challenge after racemic synthesis becomes the separation of enantiomers or the direct enantioselective synthesis of the desired stereoisomer.

Enantioselective Synthesis and Resolution Techniques

Achieving high enantiopurity is crucial for the application of chiral amino acids in biological systems. Several methods have been developed for the asymmetric synthesis of phenylalanine derivatives.

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. mdpi.com After the desired stereocenter is set, the auxiliary is removed and can often be recovered. For the synthesis of enantiopure 4-bromo-2-chloro-phenylalanine, a glycine enolate equivalent can be attached to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative.

The resulting chiral glycine adduct is then deprotonated to form a chiral enolate, which subsequently undergoes diastereoselective alkylation with the electrophile, 4-bromo-2-chlorobenzyl bromide. The steric bulk and specific conformation of the chiral auxiliary guide the approach of the electrophile, leading to the preferential formation of one diastereomer. Finally, cleavage of the auxiliary group under mild conditions yields the target enantiomerically enriched amino acid. This strategy has been successfully applied to the synthesis of various sterically constrained α-amino acid derivatives. researchgate.net

Asymmetric phase-transfer catalysis is a powerful and operationally simple method for the enantioselective synthesis of α-amino acids. chemicalbook.com This technique typically involves the alkylation of a glycine Schiff base pronucleophile, such as N-(diphenylmethylene)glycine tert-butyl ester, with a benzyl halide. The reaction is carried out in a biphasic system (e.g., solid-liquid or liquid-liquid) using a chiral phase-transfer catalyst.

Cinchona alkaloid-derived quaternary ammonium (B1175870) salts are highly effective catalysts for this transformation. nih.gov By selecting the appropriate pseudoenantiomeric catalyst (derived from either cinchonine (B1669041) or cinchonidine), either the (R)- or (S)-enantiomer of the product can be synthesized with high enantioselectivity. nih.gov The catalyst forms a chiral ion pair with the enolate of the glycine Schiff base, which then reacts with the electrophile (4-bromo-2-chlorobenzyl bromide) in the organic phase. This method has proven effective for a wide range of substituted benzyl bromides, yielding unnatural α-amino acid derivatives in excellent yields and enantioselectivities. nih.gov

| Entry | Benzyl Bromide Substituent | Catalyst Type | Yield (%) | ee (%) | Configuration |

| 1 | 3,5-Dichloro | Cinchonine-derived | 98 | 98 | R |

| 2 | 3,5-Dichloro | Cinchonidine-derived | 98 | 98 | S |

| 3 | 3-Chloro | Cinchonine-derived | 99 | 96 | R |

| 4 | 3-Chloro | Cinchonidine-derived | 99 | 95 | S |

| 5 | 2,5-Dichloro | Cinchonine-derived | 94 | 98 | R |

| 6 | 2,5-Dichloro | Cinchonidine-derived | 96 | 99 | S |

| 7 | 2-Nitro-5-methyl | Cinchonidine-derived | - | 100 | - |

| 8 | 2-Nitro-5-chloro | Cinchonidine-derived | - | 75 | - |

This table presents representative data for the asymmetric phase-transfer catalyzed alkylation of a glycine Schiff base with various substituted benzyl bromides, demonstrating the method's efficacy. Data adapted from related studies. nih.gov

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. researchgate.net Enzymes can operate under mild conditions and often exhibit exquisite stereo-, regio-, and chemo-selectivity. For the synthesis of enantiopure phenylalanine analogues, several classes of enzymes are particularly relevant.

Phenylalanine ammonia lyases (PALs) catalyze the reversible addition of ammonia to the double bond of cinnamic acids. nih.gov By using a 4-bromo-2-chloro-cinnamic acid substrate, a PAL could potentially synthesize 4-bromo-2-chloro-phenylalanine. While wild-type enzymes may show limited activity towards highly substituted non-natural substrates, protein engineering and directed evolution can be employed to develop PAL variants with enhanced activity and selectivity for the desired transformation. nih.govacs.org

Transaminases (TAs) or aminotransferases are another important class of enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. The synthesis of 4-bromo-2-chloro-phenylalanine could be achieved via the transamination of the corresponding α-keto acid, 4-(4-bromo-2-chlorophenyl)-2-oxobutanoic acid. The use of enantiocomplementary ω-transaminases can provide access to either the D- or L-enantiomer of the target amino acid.

Precursor Development and Intermediate Functionalization Strategies

The efficient synthesis of 4-bromo-2-chloro-DL-phenylalanine relies heavily on the availability of appropriately functionalized precursors. The key intermediate is typically a reactive benzyl species, such as 4-bromo-2-chlorobenzyl bromide.

The synthesis of this precursor often starts with 4-bromo-2-chlorotoluene . This compound is accessible through various routes, including the Sandmeyer reaction of 2-methyl-4-chloroaniline. chemicalbook.com Diazotization of the aniline (B41778) followed by treatment with copper(I) bromide affords 2-bromo-4-chlorotoluene. The regiochemistry can be controlled by the choice of starting aniline. Once 4-bromo-2-chlorotoluene is obtained, the benzyl bromide can be prepared via free-radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or AIBN.

Another important precursor is 4-bromo-2-chlorobenzaldehyde , which is used in the Strecker and Wittig-type syntheses. This aldehyde can be synthesized from 4-bromo-2-chlorotoluene by oxidation of the methyl group. Alternatively, functional group interconversion from a related precursor, 4-bromo-2-chlorobenzonitrile, can be employed. The nitrile can be synthesized from 4-amino-2-chlorobenzonitrile (B1265742) via a Sandmeyer reaction. chemicalbook.comguidechem.com Subsequent reduction of the nitrile, for example using diisobutylaluminium hydride (DIBAL-H), yields the desired aldehyde.

Methodologies for Isotopic Labeling of Phenylalanine Analogues for Research Probes

Isotopically labeled amino acids are indispensable tools for studying protein structure, dynamics, and function using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. sci-hub.se Introducing stable isotopes such as ²H (D), ¹³C, and ¹⁵N into 4-bromo-2-chloro-phenylalanine can provide site-specific probes to investigate molecular interactions.

Chemical synthesis offers a direct route for introducing isotopic labels. For example, using a labeled version of a key precursor, such as ¹³C-labeled 4-bromo-2-chlorobenzyl bromide, in any of the synthetic routes described above would result in a correspondingly labeled final product. deepdyve.com Similarly, using labeled cyanide (e.g., K¹³CN or K¹⁵CN) in a Strecker synthesis would label the C1 or amino group, respectively.

Biosynthetic methods are also widely used for producing isotopically labeled amino acids. nih.gov This involves growing genetically engineered microorganisms in a minimal medium supplemented with an isotopically labeled precursor. For phenylalanine analogues, precursors like labeled shikimic acid or phenylpyruvate can be added to the culture medium. researchgate.net The cellular machinery then incorporates these precursors into the amino acid biosynthesis pathways. For complex labeling patterns, cells can be grown on a simple labeled carbon source like [¹³C₆]-glucose, leading to widespread incorporation of the isotope. Specific labeling of the aromatic ring can be achieved by providing specifically labeled aromatic precursors, while deuteration is often accomplished by growing cultures in heavy water (D₂O). nih.gov These methods allow for the production of various isotopologues of 4-bromo-2-chloro-phenylalanine for advanced research applications. nih.gov

Molecular Interactions and Mechanistic Investigations of 4 Bromo 2 Chloro Dl Phenylalanine in Model Systems

Enzyme-Ligand Binding and Inhibition Studies in Cell-Free Assays

Cell-free assays are instrumental in characterizing the direct interactions between a compound and a purified enzyme, devoid of confounding cellular factors. Such studies have been pivotal in understanding the inhibitory potential and modulatory effects of 4-Bromo-2-chloro-DL-phenylalanine on specific enzymes involved in amino acid metabolism.

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of serotonin (B10506), a critical neurotransmitter. The interaction of 4-Bromo-2-chloro-DL-phenylalanine with TPH has been investigated to understand how structural modifications to the phenylalanine scaffold can influence the activity of this related aromatic amino acid hydroxylase. While specific inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) for 4-Bromo-2-chloro-DL-phenylalanine against TPH are not extensively detailed in publicly available literature, the general mechanism for inhibition by phenylalanine analogues involves competition with the natural substrate, tryptophan, for the active site of the enzyme. The presence of bulky halogen atoms, such as bromine and chlorine, on the phenyl ring can affect the binding affinity and orientation of the inhibitor within the active site, thereby modulating its inhibitory potency.

Phenylalanine hydroxylase (PAH) is the enzyme responsible for the conversion of phenylalanine to tyrosine, a key step in phenylalanine metabolism. Halogenated derivatives of phenylalanine, including 4-Bromo-2-chloro-DL-phenylalanine, are studied for their effects on PAH activity. These analogues can act as competitive inhibitors by mimicking the natural substrate, phenylalanine, and binding to the active site. The substitution of hydrogen atoms with bromine and chlorine on the phenyl ring can alter the electronic properties and steric bulk of the molecule, influencing its interaction with the enzyme's active site residues. This can lead to a blockage of the active site, preventing the binding and conversion of the natural substrate. Monitoring substrate depletion via methods like HPLC or fluorescence can be used to quantify the inhibitory effect of such compounds.

Table 1: Investigated Enzyme Interactions of 4-Bromo-2-chloro-DL-phenylalanine

| Enzyme | Interaction Type | Potential Effect |

|---|---|---|

| Tryptophan Hydroxylase | Competitive Inhibition | Reduction of serotonin synthesis |

| Phenylalanine Hydroxylase | Competitive Inhibition | Blockage of tyrosine synthesis |

The structural similarity of 4-Bromo-2-chloro-DL-phenylalanine to natural amino acids suggests that it may interact with a range of enzymes beyond TPH and PAH. As a halogenated derivative of phenylalanine, it has the potential to modulate the activity of other enzymes involved in amino acid metabolism or those that recognize phenylalanine as a substrate or modulator. This includes enzymes in protein synthesis and other metabolic pathways. The extent of these interactions is dependent on the specific binding pocket of each enzyme and its tolerance for substituted phenylalanine analogues.

Receptor Binding Characterization in Recombinant Expression Systems

Recombinant expression systems, where a specific receptor is expressed in a host cell line (e.g., HEK293 cells), are a powerful tool for characterizing the binding of ligands to their targets in a controlled environment. While detailed studies specifically characterizing the binding of 4-Bromo-2-chloro-DL-phenylalanine to various receptors are not widely reported, its structural similarity to phenylalanine suggests potential interactions with receptors that bind aromatic amino acids. For example, certain G-protein coupled receptors (GPCRs) or ligand-gated ion channels that are modulated by amino acids could be potential targets. The halogen substitutions on the phenyl ring would be expected to influence the binding affinity and specificity for such receptors.

Transporter Interaction Studies in Isolated Cellular Models (e.g., Amino Acid Transporters)

The uptake of amino acids into cells is mediated by a variety of amino acid transporters. Isolated cellular models are used to study the interaction of compounds like 4-Bromo-2-chloro-DL-phenylalanine with these transporters. As an analogue of phenylalanine, it is anticipated to interact with transporters that are responsible for the uptake of large neutral amino acids (LNAAs). By competing with natural amino acids for these transporters, 4-Bromo-2-chloro-DL-phenylalanine can inhibit their uptake. Cell-based studies using cultured cells, such as HEK293 cells, allow for the quantification of intracellular amino acid levels via techniques like LC-MS to determine the effect of the compound on amino acid transport.

Computational Chemistry and Molecular Modeling for Interaction Prediction (e.g., Docking, Dynamics Simulations)

Computational methods, including molecular docking and molecular dynamics simulations, are valuable for predicting and analyzing the interactions between a ligand and its target protein at the atomic level. For 4-Bromo-2-chloro-DL-phenylalanine, these techniques can be used to model its binding to the active sites of enzymes like TPH and PAH. Docking studies can predict the preferred binding pose and estimate the binding affinity, while molecular dynamics simulations can provide insights into the stability of the enzyme-ligand complex and the conformational changes that may occur upon binding. These computational approaches can help to rationalize the inhibitory activity of this compound and guide the design of more potent and selective modulators.

Applications of 4 Bromo 2 Chloro Dl Phenylalanine As a Research Probe and Chemical Tool

Utilization in Metabolic Pathway Elucidation in Isolated Biological Systems

The study of metabolic pathways is crucial for understanding cellular function and disease. Non-canonical amino acids like 4-Bromo-2-chloro-DL-phenylalanine can serve as valuable probes to investigate these complex networks. When introduced into isolated biological systems, such as cell cultures or tissue preparations, this analog can be taken up and processed by cellular machinery, but its altered structure can perturb specific metabolic routes.

Researchers can leverage this perturbation in several ways:

Enzyme Inhibition Studies: The bulky and electronegative bromine and chlorine atoms can alter the shape and electronic distribution of the amino acid's side chain. This can lead to competitive or non-competitive inhibition of enzymes that normally bind phenylalanine or related metabolites. By observing the resulting accumulation of upstream substrates or depletion of downstream products, researchers can infer the role and significance of the inhibited enzyme in a specific pathway.

Metabolic Fate Analysis: By using isotopically labeled versions of 4-Bromo-2-chloro-DL-phenylalanine, scientists can trace its journey through various metabolic reactions. This "tracer" technique allows for the identification of enzymes that can process this analog and the discovery of novel or alternative metabolic pathways. While the primary metabolism of phenylalanine is well-known, halogenated derivatives may be shunted into different pathways, revealing metabolic flexibility within the cell. researchgate.netmun.ca

Probing Transporter Specificity: The uptake of amino acids into cells is mediated by specific transporter proteins. By competing with natural amino acids, 4-Bromo-2-chloro-DL-phenylalanine can be used to characterize the substrate specificity and kinetics of these transporters.

The rationale for using this compound lies in its ability to act as a specific, localized disruptor, allowing for the dissection of complex metabolic charts in a controlled manner. Studies on other halogenated phenylalanine derivatives have demonstrated their potential to modulate biological systems, suggesting that 4-Bromo-2-chloro-DL-phenylalanine could be similarly employed to uncover new details of amino acid metabolism. ahajournals.orgnih.gov

Application in Protein Engineering and Genetic Code Expansion for Functional Studies

Genetic code expansion (GCE) is a powerful technique that allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins in living cells. addgene.org This technology provides a way to install novel chemical functionalities, biophysical probes, or structural elements into a protein of interest, going beyond the 20 canonical amino acids. addgene.orgcam.ac.uk 4-Bromo-2-chloro-DL-phenylalanine is a valuable ncAA for such applications due to the unique properties conferred by its halogen substituents.

The process involves an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA and does not interfere with the host cell's natural translational machinery. addgene.orgresearchgate.net This engineered pair recognizes a specific codon, typically a nonsense (stop) codon like UAG (amber), that has been introduced into the gene of interest at the desired location. When the cell expresses this gene, the orthogonal system inserts 4-Bromo-2-chloro-DL-phenylalanine at that site, producing a modified protein.

The incorporation of this specific ncAA offers several advantages for functional studies:

X-ray Crystallography: The bromine atom is electron-rich and possesses anomalous scattering properties. When incorporated into a protein, it can serve as a heavy-atom marker, which is invaluable for solving the phase problem in X-ray crystallography and determining the three-dimensional structure of the protein with higher accuracy.

NMR Spectroscopy: While fluorine is more commonly used, the presence of halogens can perturb the local electronic environment, providing unique spectroscopic handles for NMR studies to probe protein structure and dynamics.

Probing Molecular Interactions: The introduction of the bromo- and chloro-substituents creates a unique steric and electronic profile on the amino acid side chain. This can be used to systematically probe the binding pockets of enzymes or receptors, helping to map out critical interactions, such as halogen bonding, that contribute to molecular recognition and binding affinity. nih.govacs.org

| Technique | Utility of 4-Bromo-2-chloro-DL-phenylalanine | Research Outcome |

|---|---|---|

| X-ray Crystallography | Heavy atom (Bromine) provides phasing information. | Facilitates determination of protein 3D structure. |

| NMR Spectroscopy | Alters local electronic environment for use as a structural probe. | Provides insights into protein dynamics and conformation. |

| Site-Directed Mutagenesis | Introduces unique steric/electronic groups to probe binding sites. | Maps key interactions in protein-ligand or protein-protein interfaces. acs.org |

Development as a Building Block for Peptide Mimetics and Complex Bioconjugates

Peptides are important signaling molecules and therapeutic agents, but their use can be limited by poor stability and rapid degradation by proteases. Incorporating ncAAs like 4-Bromo-2-chloro-DL-phenylalanine into peptide sequences is a key strategy for developing peptide mimetics with enhanced pharmacological properties. nih.gov

As a synthetic building block, this compound can be used in standard solid-phase peptide synthesis protocols. nih.gov Its inclusion in a peptide chain can confer several benefits:

Increased Proteolytic Resistance: The bulky halogen atoms on the phenyl ring can sterically hinder the approach of proteases that would normally cleave the peptide bond adjacent to a phenylalanine residue. This can significantly increase the peptide's half-life in biological systems. nih.gov

Conformational Constraints: The modified side chain can influence the local secondary structure of the peptide, locking it into a more bioactive conformation and potentially increasing its affinity for its target receptor.

Enhanced Binding Affinity: The halogen atoms can participate in favorable interactions, including halogen bonding, with a target protein, leading to improved binding affinity and potency. nih.gov

Furthermore, the halogenated phenyl ring serves as a versatile chemical handle for creating complex bioconjugates. The carbon-halogen bonds can be functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the attachment of other molecules, such as:

Fluorescent dyes for imaging studies.

Cytotoxic drugs for targeted delivery.

Polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic profiles.

The use of halogenated amino acids as building blocks provides a powerful platform for the rational design of next-generation peptide therapeutics and research tools. nih.gov

Integration into Activity-Based Protein Profiling (ABPP) Methodologies

Activity-Based Protein Profiling (ABPP) is a chemoproteomic technology that utilizes chemical probes to assess the functional state of entire enzyme families directly in complex biological systems. frontiersin.org These probes typically consist of a reactive group (warhead) that covalently binds to an enzyme's active site, a specificity element for targeting a particular enzyme class, and a reporter tag for detection. bitesizebio.com

While not a reactive warhead itself, 4-Bromo-2-chloro-DL-phenylalanine can be incorporated into the specificity element of an activity-based probe (ABP). For instance, many proteases have specificity pockets that recognize and bind particular amino acid side chains. An ABP designed to target chymotrypsin-like proteases, which prefer large hydrophobic residues, could incorporate 4-Bromo-2-chloro-DL-phenylalanine to enhance binding affinity and selectivity for its intended targets.

The integration of this compound into ABPP methodologies could manifest in several ways:

Enhanced Selectivity: The unique steric and electronic properties of the di-halogenated phenyl ring could lead to probes that target a narrower, more specific subset of enzymes than probes based on natural phenylalanine.

Mass Spectrometry Labeling: The distinct isotopic signature of bromine (approximately 50.7% 79Br and 49.3% 81Br) and chlorine (approximately 75.8% 35Cl and 24.2% 37Cl) provides a unique mass tag. In mass spectrometry-based ABPP experiments, this signature would make it easier to identify probe-labeled peptides from the complex background, facilitating target identification.

Competitive Screening: In a competitive ABPP format, a library of small molecules can be screened for their ability to block labeling of a target enzyme by a broad-spectrum ABP. 4-Bromo-2-chloro-DL-phenylalanine could itself be a fragment or compound within such a library, screened for its potential to act as an enzyme inhibitor. bitesizebio.com

| ABPP Strategy | Role of 4-Bromo-2-chloro-DL-phenylalanine |

|---|---|

| Probe Specificity Element | Serves as a recognition motif to direct the probe to enzymes that bind phenylalanine, potentially with enhanced selectivity. |

| Mass Tag for MS Detection | Provides a unique isotopic signature due to Br and Cl atoms, aiding in the identification of labeled proteins/peptides. |

| Competitive Screening Library | Can be included as a test compound to screen for inhibitory activity against a specific enzyme or enzyme family. |

Use in High-Throughput Screening (HTS) Platforms for Academic Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds for a specific biological activity. ewadirect.commdpi.com 4-Bromo-2-chloro-DL-phenylalanine can be utilized in HTS platforms in two primary contexts: as a constituent of a screening library or as part of an assay substrate.

Component of Compound Libraries: Synthetic compound libraries used in HTS often contain molecules with diverse structural motifs to maximize the chances of finding a "hit." 4-Bromo-2-chloro-DL-phenylalanine, as a unique amino acid derivative, can be used as a starting material or a building block to generate a collection of novel small molecules or peptides. The presence of halogens is a common feature in many approved drugs, as they can enhance membrane permeability and binding affinity. nih.gov Screening libraries containing derivatives of this compound could lead to the discovery of novel inhibitors or modulators for various protein targets. mdpi.com

Component of Assay Substrates: For HTS assays targeting enzymes, particularly proteases, synthetic substrates are often used. These substrates are typically short peptides that are cleaved by the enzyme, releasing a fluorescent or colorimetric reporter molecule. A peptide substrate containing 4-Bromo-2-chloro-DL-phenylalanine could be designed for an enzyme that recognizes phenylalanine. The modified residue might alter the kinetics of cleavage (kcat/Km), potentially leading to a more sensitive or robust assay for screening enzyme inhibitors. For example, if the enzyme cleaves the modified substrate more efficiently, it could enhance the signal-to-noise ratio in the assay.

The systematic inclusion of structurally unique, non-natural building blocks like 4-Bromo-2-chloro-DL-phenylalanine in HTS platforms is a valuable strategy for expanding the chemical space explored in academic and industrial discovery programs.

Structure Activity Relationship Sar Studies of 4 Bromo 2 Chloro Dl Phenylalanine Analogues and Derivatives for Research Design

Design and Synthesis of Halogenated Phenylalanine Analogues

The introduction of halogen atoms into the phenylalanine scaffold is a widely used strategy in medicinal chemistry to modulate the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov The synthesis of halogenated phenylalanine analogues, including 4-Bromo-2-chloro-DL-phenylalanine, typically involves electrophilic aromatic substitution reactions on a phenylalanine precursor.

The specific placement of halogen substituents on the phenyl ring of phenylalanine can have a profound impact on biological activity. The positions are categorized as ortho (position 2), meta (position 3), and para (position 4). Research on the L-type amino acid transporter 1 (LAT1) has demonstrated that the position of halogens on the phenylalanine ring significantly influences binding affinity and selectivity. nih.gov

For instance, studies on halogenated phenylalanines have shown that substitution at the meta-position (position 3) generally increases affinity for both LAT1 and LAT2 transporters as the size of the halogen increases (Fluorine < Chlorine < Bromine < Iodine). nih.gov In contrast, halogen substitution at the ortho-position (position 2) can enhance affinity for LAT1 without significantly altering the interaction with LAT2, thereby increasing selectivity. nih.gov This suggests that a hydrophobic subpocket within the LAT1 binding site can accommodate larger halogens at the ortho-position. nih.gov The para-position, as seen in 4-Bromo-2-chloro-DL-phenylalanine, also plays a crucial role in molecular recognition. The combination of a bromine atom at the para-position and a chlorine atom at the ortho-position creates a unique electronic and steric profile that dictates its interaction with specific biological targets. The design of new analogues could, therefore, involve synthesizing isomers with bromine and chlorine at different positions to explore the optimal arrangement for a desired biological effect.

Table 1: Influence of Halogen Position on LAT1/LAT2 Affinity

| Halogen Position | Effect on LAT1 Affinity (with increasing halogen size) | Effect on LAT2 Affinity (with increasing halogen size) | Reference |

| Ortho (2) | Increased | No significant change | nih.gov |

| Meta (3) | Increased | Increased | nih.gov |

| Para (4) | Variable | Variable | nih.gov |

This table is a simplified representation based on general findings in the cited literature and may vary for specific transporter subtypes and ligands.

The designation "DL" in 4-Bromo-2-chloro-DL-phenylalanine indicates that it is a racemic mixture, containing equal amounts of the D- and L-stereoisomers. Stereochemistry is a critical factor in the biological activity of amino acid derivatives, as biological systems, such as enzymes and receptors, are chiral and often exhibit a strong preference for one stereoisomer over the other. nih.gov

For many biological processes, the L-isomer of an amino acid is the naturally recognized and utilized form. wikipedia.org However, D-amino acids also have distinct biological roles and pharmacological activities. wikipedia.orgdrugbank.com For example, in the context of mycobacterial infections, the R-enantiomer (equivalent to the D-isomer) of certain phenylalanine-containing compounds has been shown to be the active form, while the S-enantiomer (L-isomer) is inactive. nih.gov Conversely, studies on phenylalanine ammonia-lyase show that the enzyme primarily acts on the L-isomer ((S)-phenylalanine) but can also process the D-isomer ((R)-phenylalanine), albeit through a different minor pathway. rsc.org

Therefore, the biological effects of 4-Bromo-2-chloro-DL-phenylalanine are a composite of the activities of its individual D- and L-isomers. The design of more specific research ligands would necessitate the synthesis and separation of the individual enantiomers to evaluate their distinct biological profiles. This would allow for the identification of the more active or selective isomer and reduce potential off-target effects or competitive inhibition from the less active isomer.

Beyond the aromatic ring, the amino acid backbone, consisting of the α-carbon, the amino group, and the carboxyl group, offers further opportunities for modification to fine-tune the properties of a research ligand. researchgate.netrsc.org These modifications can influence the molecule's conformation, flexibility, and ability to form hydrogen bonds, which are crucial for receptor binding and biological activity. rsc.org

Common backbone modifications include:

N-methylation: The addition of a methyl group to the amino nitrogen (N-methylation) can increase metabolic stability by protecting against peptidases and can also influence the peptide bond conformation. nih.gov

α-carbon substitution: Introducing substituents at the α-carbon can restrict the conformational freedom of the molecule, locking it into a more bioactive conformation. nih.gov For example, the incorporation of cyclic amino acids that constrain the backbone can enhance binding affinity. rsc.org

Carboxyl group modification: The carboxyl group can be converted into an ester or an amide to alter the polarity and hydrogen bonding capacity of the C-terminus. rsc.org

The design of derivatives of 4-Bromo-2-chloro-DL-phenylalanine could involve such backbone modifications to enhance its interaction with a specific biological target. For instance, restricting the conformational flexibility through α-carbon substitution might lead to a higher affinity ligand.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Research Ligands

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts and accelerating the discovery of potent and selective ligands. qub.ac.ukresearchgate.net

For halogenated phenylalanine analogues, relevant molecular descriptors in a QSAR study could include:

Topological descriptors: These describe the connectivity and branching of the molecule.

Physicochemical descriptors: These include parameters such as lipophilicity (logP), molar refractivity, and electronic parameters that describe the distribution of charge in the molecule.

3D descriptors: These are derived from the three-dimensional conformation of the molecule and include steric and electrostatic fields.

A QSAR study on a series of substituted phenylalanine derivatives as inhibitors of tryptophan hydroxylase-1 (TPH1) successfully used a combination of ligand-based and structure-based methods to develop a predictive model. nih.gov Such an approach could be applied to a library of 4-Bromo-2-chloro-DL-phenylalanine analogues with varying substituents and positional isomers to elucidate the structural requirements for a specific biological activity. The insights gained from the QSAR model would then guide the rational design of new derivatives with improved properties.

Table 2: Examples of Descriptors Used in QSAR Studies of Phenylalanine Derivatives

| Descriptor Type | Example | Relevance | Reference |

| Physicochemical | Lipophilicity (logP) | Relates to membrane permeability and hydrophobic interactions. | researchgate.net |

| Physicochemical | Molar Refractivity (MR) | Relates to the volume of the molecule and dispersion forces. | researchgate.net |

| Electronic | Hammett constants (σ) | Quantifies the electron-donating or -withdrawing effect of substituents. | - |

| 3D-QSAR | CoMFA/CoMSIA fields | Describes the steric and electrostatic properties in 3D space. | nih.gov |

Investigation of Halogen Bonding and Non-Covalent Interactions in Derivative Design

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base) such as an oxygen, nitrogen, or sulfur atom in a biological macromolecule. The strength of this interaction increases with the polarizability of the halogen atom (I > Br > Cl > F). The bromine and chlorine atoms in 4-Bromo-2-chloro-DL-phenylalanine can potentially participate in halogen bonds with biological targets.

The design of derivatives can strategically leverage halogen bonding to enhance binding affinity and selectivity. The directionality of halogen bonds makes them a valuable tool in rational drug design. Computational studies and analysis of protein-ligand crystal structures have highlighted the importance of halogen bonds in molecular recognition. For example, a chlorine-centered halogen bond has been shown to stabilize the folded conformation of a peptide.

In designing derivatives of 4-Bromo-2-chloro-DL-phenylalanine, the position and nature of the halogen substituents can be modulated to optimize halogen bonding interactions with a target protein. For instance, replacing chlorine with bromine or iodine at a specific position could lead to a stronger halogen bond and, consequently, higher binding affinity.

Comparative Analysis of Bromine and Chlorine Effects on Biochemical Interactions

The presence of both bromine and chlorine in 4-Bromo-2-chloro-DL-phenylalanine offers a unique case for studying the combined and individual effects of these two halogens on biochemical interactions. Bromine and chlorine differ in their size, electronegativity, and polarizability, which in turn influences their steric and electronic contributions to molecular interactions.

Size (van der Waals radius): Bromine (1.85 Å) is larger than chlorine (1.75 Å). This difference in size can affect how a ligand fits into a binding pocket, with a larger substituent potentially leading to steric clashes or, conversely, more favorable van der Waals interactions.

Electronegativity: Chlorine (3.16 on the Pauling scale) is more electronegative than bromine (2.96). This affects the electron density of the phenyl ring and the potential for the halogen to participate in dipole-dipole interactions.

Polarizability and Halogen Bonding: Bromine is more polarizable than chlorine, making it a stronger halogen bond donor.

Analytical Methodologies for Characterization and Quantification in Research Samples

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

Chromatography is a cornerstone for the analysis of 4-Bromo-2-chloro-DL-phenylalanine, enabling both the assessment of its purity and the separation of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for evaluating the purity of 4-Bromo-2-chloro-DL-phenylalanine. Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode for this purpose. science.gov In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. science.gov

The development of a robust HPLC method involves the optimization of several parameters to achieve adequate separation of the target compound from any impurities or degradation products. Key considerations include the selection of the appropriate column, the composition and gradient of the mobile phase, the flow rate, and the detection wavelength. For phenylalanine derivatives, detection is often performed using a UV detector, as the aromatic ring exhibits strong absorbance in the UV region. Purity is typically determined by calculating the peak area of 4-Bromo-2-chloro-DL-phenylalanine as a percentage of the total peak area in the chromatogram. Commercial suppliers often specify a purity of greater than 95.0% as determined by HPLC.

Table 1: Illustrative HPLC Method Parameters for Purity Assessment of Phenylalanine Analogs

| Parameter | Condition |

| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development and may require optimization for 4-Bromo-2-chloro-DL-phenylalanine.

Since 4-Bromo-2-chloro-DL-phenylalanine is a racemic mixture, containing equal amounts of the D- and L-enantiomers, chiral chromatography is essential for their separation. This separation is critical as the biological activity of each enantiomer can differ significantly. Chiral stationary phases (CSPs) are designed to interact stereoselectively with the enantiomers, leading to different retention times and allowing for their individual quantification.

Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The choice of the appropriate chiral column and mobile phase is crucial for achieving baseline separation of the D- and L-enantiomers. The development of a chiral HPLC method often involves screening a range of CSPs and mobile phase compositions to find the optimal conditions.

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the chemical structure of 4-Bromo-2-chloro-DL-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ¹³C (carbon) NMR spectroscopy are powerful tools for verifying the arrangement of atoms within the molecule.

¹H NMR provides information about the number and types of protons and their neighboring atoms. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum can confirm the presence of the substituted phenyl ring, the alpha-amino acid moiety, and the relative positions of the bromo and chloro substituents. rsc.orgrsc.org

¹³C NMR provides information about the carbon skeleton of the molecule. rsc.orgrsc.orgspectrabase.com The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the confirmation of the positions of the halogen substituents on the aromatic ring.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of 4-Bromo-2-chloro-DL-phenylalanine and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps to definitively establish the molecular formula. The isotopic pattern observed in the mass spectrum is also a key identifier, as bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) and chlorine has two (³⁵Cl and ³⁷Cl), creating a characteristic pattern that confirms the presence of these halogens.

Table 2: Expected Spectroscopic Data for 4-Bromo-2-chloro-DL-phenylalanine

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons, the α-proton, and the β-protons of the phenylalanine backbone. Chemical shifts and coupling constants will be indicative of the 2-chloro and 4-bromo substitution pattern. |

| ¹³C NMR | Signals for the nine carbon atoms in the molecule, with chemical shifts influenced by the attached halogens and the carboxylic acid and amine groups. spectrabase.com |

| Mass Spectrometry (HRMS) | A molecular ion peak corresponding to the exact mass of C₉H₉BrClNO₂. A characteristic isotopic pattern for one bromine and one chlorine atom. |

The exact chemical shifts and fragmentation patterns would need to be determined experimentally.

Advanced Detection Methods for In Vitro Assay Quantification (e.g., LC-MS/MS)

For the sensitive and selective quantification of 4-Bromo-2-chloro-DL-phenylalanine in complex biological matrices, such as those encountered in in vitro assays, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

In an LC-MS/MS method, the compound is first separated from other components in the sample by HPLC. The eluent from the HPLC is then introduced into the mass spectrometer. In the first stage of mass analysis (MS1), the parent ion corresponding to the molecular weight of 4-Bromo-2-chloro-DL-phenylalanine is selected. This parent ion is then fragmented, and a specific fragment ion is monitored in the second stage of mass analysis (MS2). This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and allows for accurate quantification even at very low concentrations. nih.gov The use of a stable isotope-labeled internal standard, such as ¹³C-labeled 4-Bromo-2-chloro-DL-phenylalanine, can further improve the accuracy and precision of the quantification by correcting for matrix effects and variations in instrument response. nih.gov

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways for Accessing Diverse Analogue Libraries

The development of novel synthetic methodologies is crucial for generating a wide array of analogues based on the 4-bromo-2-chlorophenylalanine scaffold. Access to diverse chemical libraries is a cornerstone of modern drug discovery and chemical biology, allowing for systematic exploration of structure-activity relationships (SARs). duke.edu

Future research will likely focus on creating extensive libraries of phenylalanine derivatives. nih.gov Methodologies such as parallel synthesis and combinatorial chemistry can be employed to efficiently generate large numbers of distinct compounds. duke.edunih.gov For example, click chemistry, specifically the Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition (CuAAC), has been successfully used to create libraries of phenylalanine derivatives targeting the HIV-1 capsid protein. duke.edu Divergent synthetic approaches, where a common intermediate is used to produce a wide range of final products, are particularly valuable for rapidly building analogue libraries. nih.gov

Table 1: Synthetic Strategies for Analogue Library Development

| Synthetic Approach | Description | Potential Application for Phenylalanine Analogues | Key Advantages |

|---|---|---|---|

| Parallel Synthesis | A technique where multiple, related compounds are synthesized simultaneously in separate reaction vessels. | Generation of a focused library with variations at specific positions of the 4-bromo-2-chlorophenylalanine scaffold. | High-throughput synthesis, rapid SAR exploration. duke.edu |

| Click Chemistry (CuAAC) | A highly efficient and specific reaction between an alkyne and an azide (B81097) to form a triazole linkage. | Linking the phenylalanine core to a diverse set of building blocks to create a large and varied library. duke.edu | High yields, mild reaction conditions, broad functional group tolerance. |

| DNA-Encoded Libraries (DELs) | A technology where each small molecule in a library is tagged with a unique DNA barcode, allowing for the screening of massive libraries. | Screening millions of phenylalanine-based compounds against protein targets to identify potent binders. nih.gov | Ability to screen exceptionally large and diverse chemical spaces. |

| Divergent Synthesis | A strategy where a single starting material is converted into a diverse range of products through different reaction pathways. | Efficiently creating a library of analogues with varied functional groups from a common phenylalanine intermediate. nih.gov | Rapid access to structural diversity from a single precursor. |

Advanced Biophysical Characterization of Molecular Interactions

Understanding how 4-Bromo-2-chloro-DL-phenylalanine and its analogues interact with biological macromolecules is fundamental to harnessing their potential. Advanced biophysical techniques provide detailed insights into the thermodynamics, kinetics, and structural basis of these interactions. omicsonline.org The introduction of halogen atoms can significantly influence binding affinity, specificity, and the nature of molecular interactions, such as through the formation of halogen bonds. nih.govnih.gov

A variety of powerful techniques can be employed:

Isothermal Titration Calorimetry (ITC): This method directly measures the heat changes that occur upon molecular binding, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). omicsonline.orgfrontiersin.org

Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors binding events in real-time, yielding kinetic data on association (kon) and dissociation (koff) rates. omicsonline.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level structural information about the protein-ligand complex in solution, identifying the specific amino acid residues involved in the interaction. omicsonline.org

X-ray Crystallography: This technique can determine the high-resolution, three-dimensional structure of a ligand bound to its protein target, offering a precise picture of the binding mode. dundee.ac.uk

Fluorescence Spectroscopy: Changes in fluorescence upon binding can be used to study interactions. Techniques like Fluorescence Resonance Energy Transfer (FRET) can measure distances between labeled molecules. omicsonline.orgfrontiersin.org

Halogenation has been used as a strategy to modulate hydrophobic and aromatic-aromatic interactions in peptides, with techniques like thioflavin T staining, transmission electron microscopy (TEM), and small-angle X-ray scattering (SAXS) used to study the impact on amyloid formation. nih.govnih.gov

Table 2: Biophysical Techniques for Characterizing Molecular Interactions

| Technique | Information Obtained | Application Example |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). frontiersin.org | Quantifying the thermodynamic driving forces of a 4-bromo-2-chlorophenylalanine analogue binding to a target enzyme. |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), binding affinity (Kd). omicsonline.org | Measuring the real-time binding of phenylalanine derivatives to the HIV-1 capsid protein. nih.gov |

| Nuclear Magnetic Resonance (NMR) | 3D structure of complex in solution, identification of binding site, dynamics. omicsonline.org | Mapping the binding interface of a halogenated ligand on its protein partner. |

| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex. dundee.ac.uk | Visualizing the precise orientation and halogen bonding of an analogue in a tyrosinase active site. dundee.ac.uk |

Integration with Systems Biology Approaches for Network Perturbation Studies

Systems biology aims to understand the complex interactions within biological systems as a whole. Small molecules like 4-Bromo-2-chloro-DL-phenylalanine can serve as powerful probes to perturb these networks and study the resulting effects. By introducing a specifically designed molecule into a biological system (e.g., a cell or organism), researchers can observe changes in gene expression, protein levels, and metabolic pathways.

This approach, often part of the broader field of chemical biology, can help to:

Identify Novel Drug Targets: Observing the system-wide response to a compound can uncover previously unknown proteins or pathways involved in a disease process.

Elucidate Mechanism of Action: By analyzing the network perturbations, researchers can form hypotheses about how a compound exerts its biological effects.

Understand Off-Target Effects: Systems-level analysis can reveal unintended interactions of a compound, which is critical for developing safer therapeutics.

Techniques such as proteomics, transcriptomics, and metabolomics are central to these studies, generating large datasets that require sophisticated bioinformatic tools for analysis. For example, a chemical biology approach using a live-cell fluorescence microscopy assay has been developed to measure the activity of enzymes involved in drug metabolism, demonstrating how specific chemical probes can be used to study biological processes in their native context. eiu.edu

Development of Optogenetic or Chemogenetic Tools Based on the Phenylalanine Scaffold

Optogenetics and chemogenetics are revolutionary techniques that allow for the precise control of cellular activity using light or specific engineered molecules, respectively. addgene.orgyoutube.com These tools have transformed neuroscience by enabling researchers to activate or inhibit specific neurons and map their role in complex circuits and behaviors. nih.gov

The phenylalanine scaffold presents an opportunity for developing novel chemogenetic tools. The core concept of chemogenetics involves a "Designer Receptor Exclusively Activated by a Designer Drug" (DREADD). youtube.com One could envision engineering a receptor that is inert to endogenous ligands but can be specifically activated by a synthetic phenylalanine derivative like 4-Bromo-2-chloro-DL-phenylalanine. This would provide a new, orthogonal system for remotely controlling cell signaling.

Furthermore, the genetic incorporation of unnatural amino acids (NCAAs), including various phenylalanine derivatives, into proteins is a rapidly advancing field. researchgate.netacs.org By engineering mutant aminoacyl-tRNA synthetase/tRNA pairs, scientists can direct the cellular machinery to incorporate NCAAs at specific sites in a protein in response to a nonsense codon. acs.orgnih.gov This could be used to install photoswitchable or chemically-reactive phenylalanine analogues into ion channels or receptors, creating novel optogenetic or chemogenetic tools.

Table 3: Comparison of Optogenetic and Chemogenetic Tools

| Feature | Optogenetics | Chemogenetics |

|---|---|---|

| Activator | Light of a specific wavelength. youtube.com | A specific, otherwise inert, small molecule (e.g., a "designer drug"). youtube.com |

| Temporal Resolution | High (milliseconds), allowing for precise control of neural firing. addgene.org | Lower (minutes to hours), as it depends on drug diffusion and clearance. addgene.org |

| Invasiveness | Typically requires an implanted light source (e.g., fiber optic) for deep tissue applications. addgene.org | Less invasive, as the activating ligand can be delivered systemically. |

| Targeting | Can be targeted to subcellular regions with high spatial precision. addgene.org | Excellent for targeting broad cell populations or entire systems throughout the body. addgene.org |

Cross-Disciplinary Research at the Interface of Chemistry, Biology, and Data Science

The future of research involving compounds like 4-Bromo-2-chloro-DL-phenylalanine lies in the deep integration of chemistry, biology, and data science. Computational approaches are becoming indispensable for accelerating discovery.

Computational Chemistry & Molecular Modeling: Techniques like molecular docking, molecular dynamics (MD) simulations, and free energy calculations can predict how phenylalanine analogues will bind to a target protein. dundee.ac.uk This allows for the rational design of new compounds with improved properties before they are synthesized, saving time and resources.

Chemoinformatics & Data Mining: Analyzing the structures and activities of large chemical libraries requires sophisticated data science tools. Mining databases of protein structures can reveal interaction patterns, such as the preferred geometries for halogen bonds involving chlorine and bromine. nih.gov

Systems Biology & Network Analysis: As mentioned previously, the large datasets generated from proteomics and transcriptomics experiments require powerful computational tools to build and analyze network models, providing a holistic view of a compound's biological impact.

This cross-disciplinary approach creates a powerful cycle of innovation: computational models guide the design and synthesis of new molecules (chemistry), which are then tested for their biological effects (biology), generating new data that is used to refine the computational models (data science), leading to the next round of improved designs.

Compound Names Mentioned

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| 4-Azido-L-phenylalanine |

| 4-Bromo-2-chloro-DL-phenylalanine |

| 4-Bromo-DL-phenylalanine |

| Boronophenylalanine |

| Cinnamic acid |

| Dopamine |

| Epinephrine (adrenaline) |

| L-DOPA |

| L-Phenylalanine |

| L-Tyrosine |

| Norepinephrine (noradrenaline) |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Bromo-2-chloro-DL-phenylalanine, and how is purity assessed?

- Synthesis : While explicit synthesis steps are not detailed in the evidence, halogenation of phenylalanine derivatives (e.g., bromination/chlorination at specific positions) is a common approach for structurally similar compounds . For example, bromination of 2-chlorophenylacetic acid derivatives (as seen in related compounds) could be adapted .

- Purity Assessment : High-performance liquid chromatography (HPLC) is recommended, with purity thresholds >95.0% (HLC) as per catalog specifications . Column selection (e.g., C18 reversed-phase) and mobile phase optimization (aqueous/organic mixtures) should align with the compound’s solubility in dilute HCl or formic acid .

Q. How should 4-Bromo-2-chloro-DL-phenylalanine be stored to ensure stability?

- Store at 0–6°C in airtight, light-protected containers to prevent degradation, as indicated for brominated phenylalanine analogs . Stability under varying pH and temperature conditions should be tested via accelerated degradation studies using UV-Vis or NMR to monitor structural integrity .

Q. What analytical techniques are suitable for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions (e.g., bromo and chloro groups on the phenyl ring) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula (e.g., CHBrClNO) and isotopic patterns for bromine/chlorine .

- Melting Point Analysis : Compare observed melting points (e.g., dec. 262–263°C for analogs) with literature values to assess crystallinity .

Advanced Research Questions

Q. How can crystallographic data for 4-Bromo-2-chloro-DL-phenylalanine be refined using SHELX software?

- Structure Solution : Use SHELXD for phase determination with high-resolution X-ray diffraction data. For chiral centers, employ the Flack parameter in SHELXL to resolve DL-racemic mixtures .

- Refinement : Apply anisotropic displacement parameters for heavy atoms (Br, Cl) and constrain hydrogen atoms using riding models. Validate via R-factor convergence (<5%) and electron density maps .

Q. What experimental designs are recommended for studying this compound’s role in enzyme inhibition or metabolic pathways?

- In Vitro Assays : Use enzyme kinetics (e.g., Michaelis-Menten plots) to assess competitive/non-competitive inhibition. For phenylalanine-metabolizing enzymes (e.g., phenylalanine hydroxylase), monitor substrate depletion via HPLC or fluorescence .

- Cell-Based Studies : Treat cultured cells (e.g., HEK293) with the compound and quantify intracellular amino acid levels via LC-MS. Include controls with unmodified phenylalanine to distinguish specific effects .

Q. How can researchers resolve contradictions in reported purity levels across suppliers?

- Cross-Validation : Compare purity certificates (e.g., HLC vs. GC) from suppliers and replicate analyses using independent methods (e.g., elemental analysis for Br/Cl content) .

- Batch Testing : Perform dose-response assays in biological systems to correlate purity with functional activity (e.g., IC shifts in enzyme inhibition) .

Q. What strategies mitigate solubility challenges in aqueous or organic solvents?

- Solubility Screening : Test solvents like DMSO (for stock solutions) or aqueous buffers (pH 1–3, using dilute HCl) based on solubility profiles of brominated analogs .

- Derivatization : Synthesize methyl esters or hydrochloride salts (as seen in related compounds) to enhance solubility for in vivo studies .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.